![molecular formula C15H15NO3 B2798456 (3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 1212255-32-7](/img/structure/B2798456.png)

(3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

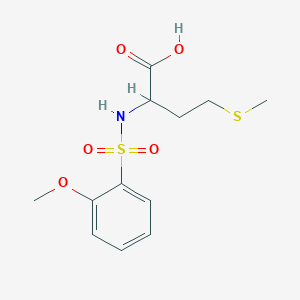

“(3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a derivative of quinoline-4-carboxylic acid . Quinoline-4-carboxylic acid is a heterocyclic compound that has been used in the coupling reaction with diamine linker . It has shown anti-tumor activity against L1210 leukemia and B16 melanoma .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives, including “this compound”, involves a diverse range of reactions . For instance, one method involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. The “3aS,4R,9bR” indicates the stereochemistry of the molecule, while the “8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” describes the functional groups and the carbon skeleton of the molecule .Chemical Reactions Analysis

Quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases . They show remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Tetrahydroquinolines

These compounds are synthesized via acid-catalyzed cyclocondensation involving fluorine-containing anilines, aromatic aldehydes, and cyclopentadiene, producing a variety of configurations and substitutions (Tolstikov et al., 2014).

Formation of Ozonides

The compounds undergo ozonolysis, producing stable ozonides with distinct configurations, highlighting their chemical versatility (Tolstikov et al., 2011).

Pharmacological Research

Neurotropic Activity

Research on derivatives of this compound includes exploring their neurotropic activities, such as influence on locomotor and exploratory activity in tests, indicating their potential in neurological research (Krainova et al., 2009).

Cancer Research

Some derivatives have shown potential in cancer research, particularly for breast cancer, indicating the compound's relevance in oncological studies (Marcos et al., 2021).

Biochemical Studies

- Receptor Modulation: Derivatives of this compound are used in studies related to nicotinic acetylcholine receptors, demonstrating diverse pharmacological properties, which is significant for understanding neurotransmission (Gill et al., 2012).

General Chemical Research

- Synthesis of Heterocyclic Compounds: These compounds are instrumental in synthesizing various heterocyclic structures, demonstrating their importance in chemical synthesis and innovation (Lucchini et al., 1986).

Zukünftige Richtungen

The future directions for “(3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” and related compounds could involve further exploration of their potential as inhibitors of alkaline phosphatases . This could lead to the development of new therapeutic agents for diseases related to these enzymes.

Wirkmechanismus

Target of Action

The primary targets of this compound are alkaline phosphatases . These enzymes play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and maintaining cellular pH .

Mode of Action

The compound interacts with its targets by inhibiting their activity . It binds to the active site of the alkaline phosphatases, preventing them from catalyzing their usual reactions .

Biochemical Pathways

The inhibition of alkaline phosphatases affects several biochemical pathways. These enzymes are involved in the dephosphorylation of many different molecules, so their inhibition can have wide-ranging effects .

Pharmacokinetics

Like other quinoline derivatives, it is likely to be well absorbed and distributed throughout the body .

Result of Action

The inhibition of alkaline phosphatases by this compound can lead to changes in cellular signaling and other processes. For example, it has been shown to be a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) .

Eigenschaften

IUPAC Name |

(3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-8(17)9-5-6-13-12(7-9)10-3-2-4-11(10)14(16-13)15(18)19/h2-3,5-7,10-11,14,16H,4H2,1H3,(H,18,19)/t10-,11+,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHHEUJIITYGOD-UHIISALHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(7-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2798373.png)

![N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2798375.png)

![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2798381.png)

![2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)

![N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide](/img/structure/B2798384.png)

![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one](/img/structure/B2798387.png)

![(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2798389.png)

![2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2798390.png)

![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)